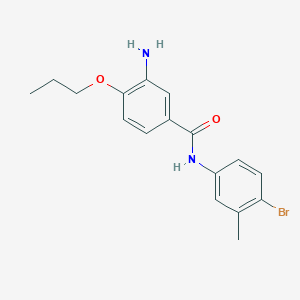![molecular formula C8H13NO B8010831 2-Methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8010831.png)
2-Methyl-8-azabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-azabicyclo[3.2.1]octan-3-one, also known as tropinone, is a bicyclic organic compound with the molecular formula C_8H_13NO. It is a key intermediate in the biosynthesis of tropane alkaloids, which are naturally occurring compounds found in plants such as Atropa belladonna (deadly nightshade) and Erythroxylum coca (coca plant). Tropinone is notable for its role in the synthesis of important medicinal compounds, including atropine and cocaine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tropinone can be synthesized through several methods, with one of the most well-known being the Robinson tropinone synthesis. This method involves the following steps:
Mannich Reaction: Acetone, succinaldehyde, and methylamine react in the presence of an acid catalyst to form a Mannich base.
Cyclization: The Mannich base undergoes cyclization to form tropinone.
The reaction conditions typically involve:
Temperature: Moderate temperatures around 25-30°C.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of tropinone often involves the same principles as laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Tropinone undergoes various chemical reactions, including:
Reduction: Tropinone can be reduced to tropine using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidation of tropinone can lead to the formation of tropinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl group.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4).
Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Tropine: Formed by the reduction of tropinone.
Tropinone Derivatives: Formed through various oxidation and substitution reactions.
Wissenschaftliche Forschungsanwendungen
Tropinone has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of tropane alkaloids.
Medicine: Tropinone derivatives are used in the development of pharmaceuticals such as atropine, which is used to treat bradycardia (slow heart rate) and as an antidote for certain types of poisoning.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tropinone and its derivatives involves interaction with various molecular targets and pathways:
Molecular Targets: Tropinone derivatives, such as atropine, act on muscarinic acetylcholine receptors, blocking the action of acetylcholine.
Pathways Involved: The inhibition of acetylcholine receptors leads to various physiological effects, including increased heart rate and reduced secretions.
Vergleich Mit ähnlichen Verbindungen
Tropinone is unique among similar compounds due to its specific structure and reactivity. Similar compounds include:
Tropine: A reduced form of tropinone, used in the synthesis of other tropane alkaloids.
Pseudotropine: An isomer of tropine with different pharmacological properties.
Nortropinone: A derivative of tropinone with a similar structure but different reactivity.
Tropinone’s uniqueness lies in its role as a key intermediate in the biosynthesis of tropane alkaloids and its versatility in synthetic organic chemistry.
Eigenschaften
IUPAC Name |
2-methyl-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-7,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZPOIOGWQCRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B8010767.png)
![4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine](/img/structure/B8010779.png)
![1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B8010787.png)








![N'-[(1E)-(3-chlorophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010861.png)
![N'-[(1E)-(3-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010863.png)
